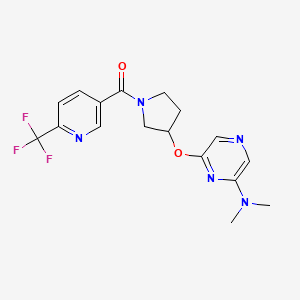

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c1-24(2)14-8-21-9-15(23-14)27-12-5-6-25(10-12)16(26)11-3-4-13(22-7-11)17(18,19)20/h3-4,7-9,12H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIFWARBWCCRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Pyrazine Intermediate: The initial step involves the synthesis of the 6-(dimethylamino)pyrazine-2-ol intermediate. This can be achieved through the reaction of 2-chloropyrazine with dimethylamine under basic conditions.

Coupling with Pyrrolidine: The pyrazine intermediate is then coupled with pyrrolidine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Pyridine Moiety: The final step involves the introduction of the 6-(trifluoromethyl)pyridin-3-yl group. This can be done through a nucleophilic substitution reaction where the pyrrolidine-pyrazine intermediate reacts with 6-(trifluoromethyl)pyridin-3-yl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridine and pyrazine rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity.

Comparison with Similar Compounds

Key Differences :

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability compared to methoxy or acetyl groups .

- Linker Flexibility : The pyrrolidinyloxy bridge may confer conformational flexibility, contrasting with rigid silyl-protected linkers in other derivatives.

Bioactivity and Functional Comparison

While direct bioactivity data for the compound is unavailable in the provided evidence, inferences can be drawn from related studies:

- Ferroptosis Induction: Chemical drugs and natural compounds triggering ferroptosis in oral squamous cell carcinoma (OSCC) exhibit therapeutic windows; the compound’s pyridine-pyrazine scaffold may mimic such activity .

- Agrochemical Potential: Pyridine derivatives are prevalent in pesticides (e.g., neonicotinoids). The trifluoromethyl group could enhance insecticidal efficacy by improving cuticle penetration, as seen in plant-derived bioactive compounds .

Physicochemical Properties

Comparative physicochemical profiles (estimated):

Notable Trends:

- The trifluoromethyl group increases lipophilicity but reduces solubility compared to methoxy analogs.

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : The trifluoromethyl group and pyrrolidine linker may slow oxidative metabolism, extending half-life compared to acetyl-substituted analogs .

- Selectivity: Ferroptosis inducers like the target compound could exploit OSCC cells’ heightened sensitivity to oxidative stress, sparing normal tissues .

Biological Activity

The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a pyrazine moiety, which is further substituted with a dimethylamino group and a trifluoromethyl-pyridine. Its molecular formula is , and it possesses a molecular weight of approximately 392.39 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazine Ring : The pyrazine ring is synthesized through condensation reactions.

- Introduction of Functional Groups : Dimethylamino groups are introduced via nucleophilic substitution, while the trifluoromethyl group is added through electrophilic fluorination techniques.

- Coupling Reactions : The final structure is achieved by coupling the pyrrolidine and pyrazine rings through ether linkages.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These include:

- Enzymes : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptors : The compound has shown potential in modulating receptor activities, particularly those associated with neurotransmission and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Studies have demonstrated its efficacy in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in animal models, indicating potential use in inflammatory disorders.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines reported that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways.

- Animal Models : In murine models of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.